molecular formula C19H22ClN3 B4998851 1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride

Cat. No.: B4998851
M. Wt: 327.8 g/mol
InChI Key: SFOHYBYPQYTMBM-UHFFFAOYSA-N
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Description

1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is a complex organic compound that features a quinoline moiety and a benzene diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Dimethylation: The quinoline derivative is then subjected to dimethylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Benzene Diamine: The dimethylquinoline is then coupled with 4-N,4-N-dimethylbenzene-1,4-diamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the coupling and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzene diamine structure allows for electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Nitro or sulfonic acid derivatives of the benzene diamine moiety.

Scientific Research Applications

1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further enhancing its anticancer properties.

Comparison with Similar Compounds

    2,8-Dimethylquinoline: Shares the quinoline moiety but lacks the benzene diamine structure.

    4-N,N-Dimethylbenzene-1,4-diamine: Contains the benzene diamine structure but lacks the quinoline moiety.

    Quinoline-4-carboxylic acid: Another quinoline derivative with different functional groups.

Uniqueness: 1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride is unique due to the combination of the quinoline and benzene diamine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.ClH/c1-13-6-5-7-17-18(12-14(2)20-19(13)17)21-15-8-10-16(11-9-15)22(3)4;/h5-12H,1-4H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOHYBYPQYTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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